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Compound of Interest

Compound Name: Methyl 4-pyridylacetate

Cat. No.: B1295237

Introduction

Methyl 4-pyridylacetate is a pyridine derivative of significant interest in chemical synthesis
and pharmaceutical research. Its structural elucidation and characterization are critically
dependent on modern spectroscopic techniques. This technical guide provides a
comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for Methyl 4-pyridylacetate. The information is intended for
researchers, scientists, and professionals in drug development, offering a detailed analysis of
its spectral properties.

Spectroscopic Data

The following sections present the key spectroscopic data for Methyl 4-pyridylacetate (CAS
No: 29800-89-3, Molecular Formula: CsHoNO2).[1] While direct experimental spectra are not
widely available in public databases, the data presented here are based on established
principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~8.5 Doublet (d) 2H H-2, H-6 (a to N)
~7.2 Doublet (d) 2H H-3, H-5 (B to N)
~3.7 Singlet (s) 2H -CHz-
~3.6 Singlet (s) 3H -OCHs
13C NMR (Carbon-13 NMR) Data (Predicted)
Chemical Shift (8) (ppm) Assighment
~171 C=0 (Ester)
~150 C-2,C-6
~145 C-4
~124 C-3,C-5
~52 -OCHs
~41 -CHa2-

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm~12) Intensity Assignment

~3050-3000 Medium C-H stretch (aromatic)
~2950-2850 Medium C-H stretch (aliphatic)

~1740 Strong C=0 stretch (ester)

~1600, ~1480 Medium C=C and C=N stretching (ring)
~1250-1000 Strong C-O stretch (ester)
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Mass Spectrometry (MS)

Predicted Mass Spectral Data

miz Relative Intensity Assighment

151 High [M]* (Molecular lon)

92 High [M - COOCHs]*

65 Medium Loss of HCN from pyridinium

ion

The NIST WebBook reports an ionization energy of 9.62 £ 0.02 eV for Methyl 4-pyridylacetate
as determined by electron ionization mass spectrometry.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample
preparation and adherence to standardized instrumental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Accurately weigh 5-25 mg of Methyl 4-pyridylacetate for *H NMR and 20-50 mg for 3C
NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, DMSO-ds). To avoid overwhelming sample signals, it is crucial to use
solvents where protons have been replaced by deuterium.

o Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

o Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove
any particulate matter.

o If quantitative analysis is required, a known amount of an internal standard (e.g.,
tetramethylsilane - TMS) can be added.
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o Data Acquisition:

o

Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic
field.

o Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
o Tune and match the probe to the appropriate nucleus (*H or 13C).

o Set the acquisition parameters, including the number of scans, spectral width, and

relaxation delay.

o Acquire the free induction decay (FID) and perform a Fourier transform to obtain the NMR

spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small, solid sample or a drop of a liquid sample directly onto the ATR crystal.

o Apply pressure using the instrument's anvil to ensure good contact between the sample
and the crystal.

o Sample Preparation (KBr Pellet - for solid samples):

o Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an

agate mortar.
o Place the mixture into a pellet press and apply pressure to form a thin, transparent disc.
o Data Acquisition:

o Place the ATR accessory with the sample or the KBr pellet into the sample compartment of
the FTIR spectrometer.

o Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.
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o Acquire the sample spectrum. The instrument's software will automatically ratio the
sample spectrum to the background spectrum to produce the final absorbance or

transmittance spectrum.

Mass Spectrometry (MS)

e Sample Introduction:
o For pure, volatile samples, direct infusion or a heated probe can be used.

o For complex mixtures or less volatile compounds, the sample is typically introduced via a
gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). This separates the
components of the mixture before they enter the mass spectrometer.

e lonization:
o The sample molecules are ionized in the ion source. Common techniques include:

» Electron lonization (El): A high-energy electron beam bombards the sample, causing the
loss of an electron and forming a molecular ion. This is an energetic method that often
leads to extensive fragmentation.

= Chemical lonization (Cl): A reagent gas is ionized, which then transfers a proton to the
analyte molecule. This is a softer ionization technique that typically results in less
fragmentation and a more prominent molecular ion peak.

o Mass Analysis and Detection:

o The resulting ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o The separated ions are detected, and the resulting signal is processed to generate a mass

spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Methyl 4-pyridylacetate.
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Compound Synthesis & Purification
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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